Radiopacity Benchmarking: Iodophthalein vs. Tetrabromophenolphthalein
The shadow-producing power of sodium tetraiodophenolphthalein was demonstrated to be approximately twice that of its brominated analog, sodium tetrabromphenolphthalein [1]. This was attributed to the greater atomic weight of iodine and its higher proportion in the molecule [2].
| Evidence Dimension | X-ray shadow density (radiopacity) |
|---|---|
| Target Compound Data | Estimated to be approximately twice as opaque to roentgen rays |
| Comparator Or Baseline | Sodium tetrabromphenolphthalein |
| Quantified Difference | Approximately 2x greater radiopacity |
| Conditions | Oral administration for cholecystography in human subjects |
Why This Matters
This head-to-head comparison establishes Iodophthalein as a superior radiopaque agent over its direct brominated analog, justifying its selection for early gallbladder imaging where maximizing X-ray contrast was critical.
- [1] Menees, T. O., & Robinson, H. C. (1925). Oral Administration of Tetraiodophenolphthalein for Cholecystography. Radiology, 5(3), 211-221. View Source
- [2] Graham, E. A., Cole, W. H., & Copher, G. H. (1924). Cholecystography: The use of phenoltetraiodophthalein. Journal of the American Medical Association, 83(8), 608-609. View Source
